![molecular formula C8H9NO2 B069196 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one CAS No. 170487-35-1](/img/structure/B69196.png)
3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one
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Overview
Description
3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one is a heterocyclic compound that belongs to the class of isoxazoles. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals . This compound features a fused benzene and isoxazole ring system, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by condensation with thiourea in acetonitrile has been reported as an effective method .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
The compound 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one (CAS No. 170487-35-1) is a heterocyclic organic compound with significant implications in various scientific research applications. This article delves into its properties, synthesis, and notable applications, particularly in medicinal chemistry and material science.
Example Synthesis Route
- Starting Materials : Appropriate aromatic aldehydes and isocyanides.
- Reagents : Acidic catalysts such as hydrochloric acid or Lewis acids.
- Procedure :
- Mix the starting materials in a solvent like ethanol.
- Heat the mixture under reflux for several hours.
- Isolate the product through filtration and recrystallization.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound. Preliminary studies suggest it may play a role in protecting neuronal cells from oxidative stress and apoptosis, which could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. It may inhibit pathways associated with inflammation, suggesting potential therapeutic uses in conditions like arthritis or other inflammatory disorders.
Polymer Chemistry
This compound can serve as a building block in polymer synthesis. Its unique structure allows it to participate in copolymerization reactions, leading to materials with enhanced thermal stability and mechanical properties.
Organic Electronics
Due to its electronic properties, this compound is being explored for applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it a candidate for use in these technologies.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited MIC values lower than conventional antibiotics, highlighting their potential as new therapeutic agents.
Case Study 2: Neuroprotection in Animal Models
Research conducted by Smith et al. (2022) demonstrated that administration of this compound in rodent models of neurodegeneration resulted in reduced neuronal loss and improved cognitive function, suggesting its utility as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a similar ring structure.
Oxazole: An analog with the nitrogen atom in a different position.
Pyrrole: An analog without the oxygen atom.
Uniqueness
3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one is unique due to its fused ring system, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications.
Biological Activity
3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₉H₉N₃O₂
- Molecular Weight : 179.18 g/mol
1. Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit antimicrobial properties. In a study focusing on various isoxazole derivatives, it was found that certain modifications enhanced their antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, the introduction of different substituents on the benzene ring significantly affected the antimicrobial potency.
2. Anti-inflammatory Properties
This compound has shown potential in reducing inflammation. In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophage cell lines. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are crucial in the inflammatory response.
3. Tyrosinase Inhibition
Tyrosinase is an enzyme critical for melanin production, and its inhibition can be beneficial for skin whitening treatments. The compound exhibited significant tyrosinase inhibitory activity with an IC₅₀ value of approximately 6.18 µM, making it a candidate for further development in cosmetic applications aimed at hyperpigmentation treatment .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in metabolic pathways.
- Receptor Modulation : It shows potential in modulating receptor activity related to inflammation and pain pathways.
Table 1: Summary of Biological Activities
Activity Type | IC₅₀ Value (µM) | Reference |
---|---|---|
Tyrosinase Inhibition | 6.18 | |
Antimicrobial | Varies | |
Anti-inflammatory | Not quantified |
Detailed Findings
- Tyrosinase Inhibition Mechanism : The compound's mechanism was investigated using Lineweaver–Burk plots, which demonstrated competitive inhibition against l-DOPA as a substrate. This suggests that the compound binds to the active site of tyrosinase, preventing substrate access .
- Cytotoxicity Studies : In B16F10 murine melanoma cells, compounds similar to this compound were evaluated for cytotoxic effects. Results indicated that at concentrations below 20 µM, these compounds did not exhibit significant cytotoxicity over 72 hours .
Properties
IUPAC Name |
3-methyl-5,6-dihydro-4H-1,2-benzoxazol-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-6-3-2-4-7(10)8(6)11-9-5/h2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCIDTWKVUUAJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1CCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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